Fotemustine

Description

Fotemustine is a chloroethylating nitrosourea with antineoplastic activity. Fotemustine alkylates guanine by forming chloroethyl adducts at the 6 position of guanine, resulting in N1-guanine and N3-cytosine cross linkages, inhibition of DNA synthesis, cell cycle arrest, and finally apoptosis. This agent is lipophilic and crosses the blood-brain barrier.

FOTEMUSTINE is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.

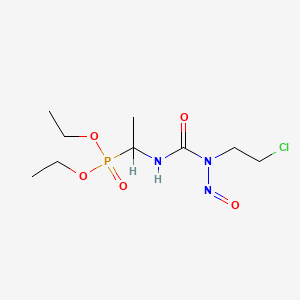

structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloroethyl)-3-(1-diethoxyphosphorylethyl)-1-nitrosourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19ClN3O5P/c1-4-17-19(16,18-5-2)8(3)11-9(14)13(12-15)7-6-10/h8H,4-7H2,1-3H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAKWPXVTIGTRJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(C)NC(=O)N(CCCl)N=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN3O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80869091 | |

| Record name | Fotemustine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80869091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

Solid | |

CAS No. |

92118-27-9, 191219-77-9, 191220-84-5 | |

| Record name | Fotemustine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92118-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fotemustine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092118279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fotemustine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191219779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fotemustine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191220845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fotemustine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80869091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (RS)-1-[3-(2-CHLORETHYL)-3-NITROSOUREIDO]ETHYLPHOSPHONATE of DIETHYL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FOTEMUSTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQ7JL9P5I2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FOTEMUSTINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPB2NN83AR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FOTEMUSTINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY93P3GN94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fotemustine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7762 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

85 °C | |

| Record name | Fotemustine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7762 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Fotemustine-Induced Oxidative Stress and Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fotemustine is a third-generation chloroethylnitrosourea with significant antitumor effects, particularly in the treatment of malignant melanoma and high-grade gliomas.[1] Its lipophilic nature allows it to cross the blood-brain barrier, making it a valuable agent for treating brain tumors.[2] The cytotoxic effects of fotemustine are primarily attributed to its activity as a DNA alkylating agent.[2] This guide provides an in-depth technical overview of the molecular mechanisms underlying fotemustine's action, with a specific focus on its role in inducing oxidative stress and triggering apoptotic pathways.

Core Mechanism of Action: DNA Alkylation and Induction of Oxidative Stress

Fotemustine exerts its anticancer effects through a multifaceted mechanism that begins with the alkylation of DNA.[2] It forms chloroethyl adducts, primarily at the O6 position of guanine, leading to DNA cross-linking and the inhibition of DNA synthesis, which in turn causes cell cycle arrest.[3] A critical consequence of this DNA damage is the generation of reactive oxygen species (ROS), which are highly reactive molecules that can cause widespread cellular damage. The accumulation of ROS within the cancer cell disrupts cellular homeostasis and activates stress-induced signaling pathways that can ultimately lead to programmed cell death, or apoptosis.

Quantitative Data on Fotemustine's Cytotoxic and Pro-Apoptotic Effects

The following tables summarize key quantitative data on the efficacy of fotemustine in inducing cell death in various cancer cell lines.

Table 1: IC50 Values of Fotemustine in Human Melanoma Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Citation |

| HTB140 | Melanoma | ~100-250 |

Table 2: Effect of Fotemustine on Apoptosis and Necrosis in Melanoma Cell Lines

| Cell Line | Treatment | % Apoptosis | % Necrosis/Late Apoptosis | Citation |

| Multiple Melanoma Lines | Fotemustine | 60-90% of total cell killing | 10-40% of total cell killing | [No specific citation found in search results] |

Key Signaling Pathways in Fotemustine-Induced Apoptosis

The accumulation of ROS following fotemustine treatment is a key trigger for the activation of stress-activated protein kinase (SAPK) pathways, namely the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. A pivotal upstream kinase in this process is Apoptosis Signal-regulating Kinase 1 (ASK1), which is activated by oxidative stress. Activated ASK1 then phosphorylates and activates downstream kinases MKK4/7 and MKK3/6, which in turn activate JNK and p38, respectively. The sustained activation of the JNK and p38 pathways is crucial for the induction of apoptosis in response to cytotoxic stresses.

Caption: Proposed Signaling Pathway of Fotemustine-Induced Apoptosis.

Experimental Protocols

Quantification of Apoptosis using Annexin V/Propidium Iodide (PI) Double Staining by Flow Cytometry

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

-

Annexin V-FITC conjugate

-

Propidium Iodide (PI) solution

-

Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Culture cells to the desired confluence and treat with fotemustine for the desired time.

-

Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Measurement of Intracellular Reactive Oxygen Species (ROS) using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This assay measures the overall levels of intracellular ROS.

Materials:

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Serum-free cell culture medium

-

Phosphate Buffered Saline (PBS)

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Seed cells in a 96-well plate or appropriate culture dish and allow them to adhere overnight.

-

Treat cells with fotemustine for the desired time.

-

Prepare a fresh working solution of DCFH-DA (typically 10-25 µM) in pre-warmed serum-free medium immediately before use. Protect the solution from light.

-

Remove the culture medium containing fotemustine and wash the cells once with PBS.

-

Add the DCFH-DA working solution to the cells and incubate for 30-45 minutes at 37°C in the dark.

-

Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.

-

Add PBS to the wells and measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or analyze by flow cytometry.

Caption: Experimental Workflow for Assessing Fotemustine Effects.

Conclusion

Fotemustine's efficacy as a chemotherapeutic agent, particularly against melanoma and glioma, is rooted in its ability to induce significant DNA damage. This initial insult triggers a cascade of events, centrally involving the production of reactive oxygen species. The resulting oxidative stress activates the ASK1-JNK/p38 signaling axis, a critical pathway that drives the cell towards apoptosis. Understanding these intricate molecular mechanisms is paramount for the rational design of novel therapeutic strategies, including combination therapies that could potentially enhance fotemustine's efficacy or overcome resistance. Further research into the precise quantification of ROS and the downstream targets of the JNK/p38 pathway in response to fotemustine will undoubtedly provide deeper insights and open new avenues for cancer treatment.

References

- 1. Fotemustine compared with dacarbazine in patients with disseminated malignant melanoma: a phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Overview of Fotemustine in High-Grade Gliomas: From Single Agent to Association with Bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Role of O6-Methylguanine-DNA Methyltransferase (MGMT) in Fotemustine Resistance in Melanoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fotemustine, a chloroethylating nitrosourea, is a chemotherapeutic agent utilized in the treatment of metastatic melanoma.[1][2][3] Its efficacy, however, is often limited by the development of drug resistance. A primary driver of this resistance is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[2][4] This technical guide provides an in-depth exploration of the molecular mechanisms underlying MGMT-mediated fotemustine resistance in melanoma. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated biological pathways and workflows to serve as a comprehensive resource for researchers and drug development professionals in the field of oncology.

Introduction: The Challenge of Fotemustine Resistance in Melanoma

Malignant melanoma is an aggressive form of skin cancer with a high mortality rate, particularly in its metastatic stage. While various therapeutic options exist, chemotherapy with alkylating agents like fotemustine remains a treatment modality. Fotemustine exerts its cytotoxic effects by inducing DNA damage, specifically by alkylating the O6 position of guanine. This leads to the formation of DNA cross-links, inhibition of DNA synthesis, cell cycle arrest, and ultimately, apoptosis.

However, the clinical utility of fotemustine is frequently hampered by both intrinsic and acquired drug resistance. A key player in this resistance is the DNA repair enzyme MGMT.

The Central Role of MGMT in DNA Repair and Drug Resistance

MGMT is a crucial DNA repair protein that protects the genome from the mutagenic effects of alkylating agents. Its primary function is to remove alkyl groups from the O6 position of guanine in DNA, thereby preventing the formation of cytotoxic DNA lesions. This direct repair mechanism, while essential for maintaining genomic integrity, can also confer resistance to chemotherapeutic drugs that rely on DNA alkylation for their anti-cancer activity. High levels of MGMT expression in cancer cells have been shown to confer resistance to fotemustine.

Mechanism of MGMT-Mediated Fotemustine Resistance

Fotemustine, as a chloroethylnitrosourea, generates a 2-chloroethyl reactive species that alkylates the O6 position of guanine in DNA. This initial lesion can then undergo an intramolecular rearrangement to form a highly cytotoxic DNA interstrand cross-link. MGMT directly counteracts this by transferring the chloroethyl group from the O6-guanine to an internal cysteine residue, thereby repairing the DNA lesion before it can form a cross-link. This action restores the integrity of the DNA but also leads to the irreversible inactivation of the MGMT protein. Therefore, the level of MGMT activity in a tumor cell is a critical determinant of its sensitivity to fotemustine.

Regulation of MGMT Expression: The Role of Promoter Methylation

The expression of the MGMT gene is primarily regulated epigenetically through the methylation of its promoter region. When the CpG islands in the MGMT promoter are methylated, gene expression is silenced, leading to low or absent levels of MGMT protein. Conversely, an unmethylated promoter allows for active transcription of the MGMT gene and subsequent protein expression.

This epigenetic regulation has significant clinical implications. Tumors with a methylated MGMT promoter are deficient in MGMT protein and are therefore more sensitive to alkylating agents like fotemustine. In contrast, tumors with an unmethylated MGMT promoter express functional MGMT, leading to drug resistance. Studies have shown a correlation between MGMT promoter methylation and response to alkylating agents in melanoma.

Quantitative Data on MGMT and Fotemustine Resistance in Melanoma

The following tables summarize quantitative data from various studies investigating the relationship between MGMT status and fotemustine resistance in melanoma cell lines and clinical samples.

| Cell Line | MGMT Status | Fold Resistance to Fotemustine (Compared to MGMT-deficient) | Reference |

| CAL77 (transfected) | MGMT-proficient | 7 to 9 times less sensitive | |

| MeWo (resistant) | High MGMT activity | High |

| Parameter | Correlation with Fotemustine Resistance | Key Findings | Reference |

| MGMT Activity | Positive | MGMT activity correlates with the level of resistance to fotemustine. | |

| MGMT Promoter Methylation | Negative | MGMT promoter methylation is associated with a better response to temozolomide (another alkylating agent). | |

| MGMT mRNA/Protein Expression | Positive | High levels of MGMT mRNA and protein are observed in fotemustine-resistant cells. |

Experimental Protocols for Assessing MGMT Status and Fotemustine Sensitivity

Accurate assessment of MGMT status and cellular sensitivity to fotemustine is critical for both preclinical research and clinical decision-making. The following sections detail the methodologies for key experiments.

Determination of MGMT Promoter Methylation Status

Method: Methylation-Specific PCR (MSP)

MSP is a widely used technique to assess the methylation status of the MGMT promoter. It involves the treatment of genomic DNA with sodium bisulfite, which converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged. Subsequently, two separate PCR reactions are performed using primers specific for either the methylated or the unmethylated DNA sequence.

-

DNA Extraction: Genomic DNA is isolated from tumor tissue or cell lines using standard protocols.

-

Bisulfite Conversion: Purified DNA is treated with a sodium bisulfite-containing kit according to the manufacturer's instructions.

-

PCR Amplification: Two PCR reactions are set up for each sample: one with primers for the methylated sequence and one with primers for the unmethylated sequence.

-

Gel Electrophoresis: The PCR products are resolved on an agarose gel. The presence of a band in the "methylated" reaction indicates a methylated MGMT promoter, while a band in the "unmethylated" reaction indicates an unmethylated promoter.

Measurement of MGMT Protein Expression

Method: Immunohistochemistry (IHC)

IHC is used to detect the presence and localization of MGMT protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

-

Tissue Preparation: FFPE tissue sections are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites.

-

Blocking: Non-specific antibody binding is blocked using a suitable blocking solution.

-

Primary Antibody Incubation: The sections are incubated with a primary antibody specific for MGMT.

-

Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is added, followed by a chromogenic substrate (e.g., DAB) to visualize the protein.

-

Microscopic Evaluation: The stained slides are examined under a microscope to assess the percentage of tumor cells with positive nuclear staining for MGMT.

Assessment of Fotemustine Cytotoxicity

Method: Cell Viability Assays (e.g., MTT, SRB)

Cell viability assays are used to determine the cytotoxic effect of fotemustine on melanoma cell lines and to calculate the IC50 (half-maximal inhibitory concentration) value.

-

Cell Seeding: Melanoma cells are seeded in 96-well plates and allowed to adhere overnight.

-

Drug Treatment: The cells are treated with a range of fotemustine concentrations for a specified period (e.g., 72 hours).

-

Viability Reagent Incubation: A viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B), is added to the wells.

-

Absorbance Measurement: The absorbance is measured using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting a dose-response curve.

Visualizing the Role of MGMT in Fotemustine Resistance

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows described in this guide.

Caption: MGMT-mediated repair of fotemustine-induced DNA damage.

Caption: Experimental workflow for assessing MGMT status and fotemustine sensitivity.

Caption: Logical relationship between MGMT status and fotemustine sensitivity.

Strategies to Overcome MGMT-Mediated Resistance

Given the pivotal role of MGMT in fotemustine resistance, strategies to counteract its effect are of significant interest. One approach is the use of MGMT inhibitors, such as O6-benzylguanine (O6-BG). O6-BG acts as a pseudosubstrate for MGMT, leading to its irreversible inactivation and thereby depleting the cell's capacity to repair fotemustine-induced DNA damage. Preclinical studies have shown that co-administration of O6-BG can sensitize MGMT-proficient melanoma cells to fotemustine.

Another potential strategy involves the combination of fotemustine with other therapeutic agents that do not rely on DNA alkylation for their mechanism of action or that can modulate the DNA damage response.

Conclusion and Future Directions

The DNA repair protein MGMT is a well-established and clinically significant mediator of fotemustine resistance in melanoma. Its expression, tightly regulated by promoter methylation, dictates the cellular response to this alkylating agent. A thorough understanding of the molecular mechanisms underlying MGMT's function and regulation is paramount for the development of more effective therapeutic strategies for metastatic melanoma.

Future research should focus on:

-

Developing and validating reliable biomarkers to predict fotemustine response based on MGMT status.

-

Investigating the efficacy and safety of combining fotemustine with MGMT inhibitors in clinical trials.

-

Exploring novel therapeutic combinations that can overcome MGMT-mediated resistance and improve outcomes for patients with advanced melanoma.

This technical guide provides a foundational understanding of the role of MGMT in fotemustine resistance, offering valuable insights and methodologies for researchers and clinicians working towards improving melanoma treatment.

References

- 1. What is the mechanism of Fotemustine? [synapse.patsnap.com]

- 2. Focus on Fotemustine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fotemustine for the treatment of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxicity, DNA damage, and apoptosis induced by new fotemustine analogs on human melanoma cells in relation to O6-methylguanine DNA-methyltransferase expression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Precarious Nature of Fotemustine: A Deep Dive into its Aqueous Stability and Decomposition

For Researchers, Scientists, and Drug Development Professionals

Fotemustine, a member of the nitrosourea class of alkylating agents, is a potent chemotherapeutic agent utilized in the treatment of disseminated malignant melanoma and primary brain tumors. Its efficacy, however, is intrinsically linked to its chemical instability in aqueous environments. This technical guide provides a comprehensive examination of the chemical stability and decomposition of Fotemustine in aqueous solutions, offering valuable insights for researchers, scientists, and professionals involved in its development and clinical application.

Executive Summary

Fotemustine's therapeutic action is a direct consequence of its controlled breakdown in aqueous media, leading to the formation of reactive species that alkylate DNA in cancer cells. This inherent instability, while crucial for its mechanism of action, presents significant challenges in its formulation, storage, and administration. This guide synthesizes available data on Fotemustine's stability under various conditions, details the experimental protocols for its analysis, and illustrates its complex decomposition pathway.

Chemical Stability Profile

The stability of Fotemustine in aqueous solutions is influenced by several factors, primarily temperature and exposure to light. Quantitative data from various studies have been compiled to provide a clear overview of its degradation profile.

| Concentration (mg/mL) | Solvent | Temperature | Light Conditions | Stability Duration | Remaining Concentration | Reference |

| 0.8 and 2 | 5% Dextrose | 22°C | Protected from light | 8 hours | Stable | [1] |

| 0.8 and 2 | 5% Dextrose | 4°C | Protected from light | 48 hours | Stable | [1] |

| 0.8 and 2 | 5% Dextrose | >30°C (Sunray) | Exposed to light | Rapid decrease | Not specified | [1] |

| 0.8 | 5% Dextrose in Water (D5W) | Not specified | Not specified | 8 hours | ~70% (30% degradation) | [2] |

Key Observations:

-

Fotemustine exhibits greater stability at refrigerated temperatures (4°C) compared to room temperature (22°C).[1]

-

Protection from light is critical to prevent rapid degradation.

-

Even under protected conditions at room temperature, significant degradation can occur within 8 hours.

The Decomposition Pathway: A Cascade of Reactive Intermediates

The decomposition of Fotemustine in an aqueous environment is a complex process that generates highly reactive intermediates responsible for its cytotoxic effects. The drug rapidly rearranges and decomposes to form species that can alkylate DNA.

Upon introduction into an aqueous solution, Fotemustine rapidly decomposes into at least two DNA-reactive species. A short-lived intermediate, 2-chloroethyldiazohydroxide, is responsible for the initial burst of DNA alkylation at the O6 position of guanine. A more stable iminol tautomer contributes to a slower, more sustained alkylating activity. Another reactive decomposition product identified is DEP-isocyanate, which is suggested to contribute to the drug's cytotoxicity. This cascade of events ultimately leads to DNA interstrand cross-linking and cell death.

Experimental Protocols for Stability Assessment

A crucial tool for studying the stability of Fotemustine is a stability-indicating high-performance liquid chromatography (HPLC) assay. This method allows for the separation and quantification of the parent drug from its degradation products.

1. Sample Preparation:

-

Reconstitute Fotemustine powder with the supplied solvent.

-

Dilute the reconstituted solution to the desired concentrations (e.g., 0.8 and 2 mg/mL) with a 5% dextrose solution in polyvinyl chloride (PVC) bags.

-

Prepare separate sets of samples for storage under different conditions (e.g., 4°C protected from light, 22°C protected from light, and exposure to ambient or solar light).

-

At specified time points, withdraw aliquots of the solutions.

-

Immediately freeze the samples at -20°C until analysis to halt further degradation.

2. HPLC Analysis:

-

Chromatographic System: A standard HPLC system equipped with a UV detector is typically used.

-

Mobile Phase: The specific composition of the mobile phase should be optimized to achieve good separation between Fotemustine and its degradation products.

-

Column: A suitable reversed-phase column (e.g., C18) is commonly employed.

-

Detection: The UV detector is set to a wavelength where Fotemustine exhibits maximum absorbance.

-

Quantification: The concentration of Fotemustine in the samples is determined by comparing the peak area of the drug to a standard curve prepared from known concentrations of a reference standard.

3. Physical Compatibility Assessment:

-

Visually inspect the solutions at each time point for any changes in color, clarity, or the presence of precipitation.

-

Measure the pH of the solutions to monitor for any significant variations.

Conclusion and Recommendations

The chemical instability of Fotemustine in aqueous solutions is a defining characteristic that governs its therapeutic activity and presents formulation challenges. This guide has provided a detailed overview of its stability profile, decomposition pathway, and the experimental methodologies used for its investigation.

For professionals in drug development and clinical practice, the following recommendations are crucial:

-

Formulation Development: Focus on developing formulations that protect Fotemustine from premature degradation, potentially through lyophilization or the use of non-aqueous solvents for reconstitution immediately prior to administration.

-

Storage and Handling: Strictly adhere to storage guidelines, ensuring protection from light and maintenance of refrigerated conditions to maximize the drug's shelf-life before use.

-

Administration: Once reconstituted, Fotemustine solutions should be administered promptly to ensure the patient receives the intended dose of the active compound.

Further research into the precise kinetics of Fotemustine's decomposition and the full characterization of its degradation products will continue to enhance our understanding of this important anticancer agent and pave the way for the development of more stable and effective formulations.

References

Preclinical Evaluation of Fotemustine in Temozolomide-Resistant Glioma Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) remains one of the most challenging human cancers to treat, with a dismal prognosis despite aggressive multimodal therapies. The current standard of care for newly diagnosed GBM involves surgical resection followed by radiotherapy and concomitant and adjuvant chemotherapy with the alkylating agent temozolomide (TMZ). However, intrinsic and acquired resistance to TMZ is a major clinical obstacle, frequently leading to tumor recurrence. O6-methylguanine-DNA methyltransferase (MGMT), a DNA repair enzyme that removes the cytotoxic O6-methylguanine adducts induced by TMZ, is a key mediator of this resistance.[1][2][3][4] Consequently, there is a critical need for effective therapeutic strategies for patients with TMZ-resistant glioma.

Fotemustine, a third-generation nitrosourea, has emerged as a potential therapeutic option in this setting.[5] Its distinct chemical structure, characterized by a phosphonoalanine carrier group, confers high lipophilicity, facilitating its passage across the blood-brain barrier. Like other nitrosoureas, fotemustine exerts its cytotoxic effects through the alkylation of DNA, leading to the formation of interstrand cross-links and subsequent cell death. This technical guide provides a comprehensive overview of the preclinical evaluation of fotemustine in temozolomide-resistant glioma models, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Data Presentation

In Vitro Cytotoxicity of Alkylating Agents in Glioma Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values for temozolomide and other nitrosoureas in various human glioblastoma cell lines. These cell lines are characterized by different MGMT expression statuses, a key determinant of resistance to alkylating agents.

| Cell Line | MGMT Status | Temozolomide IC50 (µM) | Lomustine (CCNU) IC50 (µM) | Nimustine (ACNU) IC50 (µM) | Reference |

| U87MG | Negative (TMZ-Sensitive) | ~7-172 | - | - | |

| U251MG | Negative (TMZ-Sensitive) | <20 - 250 | - | - | |

| T98G | Positive (TMZ-Resistant) | >500 - >1000 | Similar to parental | Similar to parental | |

| U138MG | Positive (TMZ-Resistant) | - | - | - | |

| U343MG | TMZ-Resistant | - | Similar to parental | Similar to parental | |

| U87-R (TMZ-Resistant) | - | Significantly higher than parental | Similar to parental | Similar to parental | |

| U251-R (TMZ-Resistant) | - | Significantly higher than parental | Similar to parental | Similar to parental | |

| U343-R (TMZ-Resistant) | - | Significantly higher than parental | Similar to parental | Similar to parental |

Note: Specific IC50 values for fotemustine in these TMZ-resistant cell lines were not available in the reviewed literature. However, the data for other nitrosoureas (CCNU, ACNU) suggest that they retain activity in TMZ-resistant cells, implying a potential advantage for this class of drugs.

Clinical Efficacy of Fotemustine in Temozolomide-Pretreated Glioblastoma Patients

While this guide focuses on preclinical data, the following clinical data from studies on recurrent/progressive glioblastoma patients previously treated with temozolomide provide important context for the potential of fotemustine.

| Study | Number of Patients | Treatment Regimen | Progression-Free Survival (PFS) | Overall Survival (OS) | Objective Response Rate (ORR) / Disease Control Rate (DCR) | Reference |

| Addeo et al. | 40 | Fotemustine 80 mg/m² every 2 weeks (induction), then every 4 weeks (maintenance) | Median: 6.7 months; 6-month PFS: 61% | Median: 11.1 months | 2.5% CR, 22.5% PR, 40% SD (DCR: 65%) | |

| Scoccianti et al. | 27 | Fotemustine 100 mg/m² weekly for 3 weeks (induction), then every 3 weeks (maintenance) | Median: 5.7 months; 6-month PFS: 48.15% | Median: 9.1 months | 29.6% PR, 18.5% SD (DCR: 48.1%) | |

| Brandes et al. | 43 | Fotemustine 100-75 mg/m² weekly for 3 weeks (induction), then 100 mg/m² every 3 weeks (maintenance) | - | Median: 6 months | 7.1% PR, 34.9% SD (DCR: 42%) | |

| Marinelli et al. (Phase I/II) | 37 | Fotemustine 120 or 140 mg/m² every 2 weeks | Median: 12.1 weeks | Median: 19.7 weeks | - |

CR: Complete Response, PR: Partial Response, SD: Stable Disease

Experimental Protocols

In Vitro Cell Viability and Cytotoxicity Assays

Objective: To determine the cytotoxic effects of fotemustine and temozolomide on glioma cell lines.

1. Cell Culture:

-

Human glioblastoma cell lines (e.g., U87MG, T98G, U251MG) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Drug Preparation:

-

Fotemustine and temozolomide are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

-

Serial dilutions are prepared in culture medium to achieve the desired final concentrations.

3. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide):

-

Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

The medium is replaced with fresh medium containing various concentrations of the drugs or vehicle control (DMSO).

-

After a 48-72 hour incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are calculated from dose-response curves.

4. Sulforhodamine B (SRB) Assay:

-

Following drug treatment as described above, cells are fixed with 10% trichloroacetic acid.

-

The fixed cells are stained with 0.4% SRB solution.

-

The unbound dye is washed away, and the protein-bound dye is solubilized with 10 mM Tris base solution.

-

Absorbance is measured at 510 nm.

Orthotopic Xenograft Models of Temozolomide-Resistant Glioblastoma

Objective: To evaluate the in vivo efficacy of fotemustine in a clinically relevant animal model of TMZ-resistant glioblastoma.

1. Cell Preparation:

-

Temozolomide-resistant human glioblastoma cells (e.g., T98G or patient-derived xenograft lines) are harvested and resuspended in a sterile, serum-free medium or Matrigel.

2. Animal Model:

-

Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of the human tumor cells.

3. Intracranial Tumor Implantation:

-

Mice are anesthetized, and a small burr hole is made in the skull.

-

A stereotactic apparatus is used to inject a suspension of glioma cells (typically 1 x 10⁵ to 5 x 10⁵ cells in 2-5 µL) into the striatum or frontal cortex.

-

The burr hole is sealed with bone wax, and the scalp is sutured.

4. Drug Treatment:

-

Once tumors are established (confirmed by bioluminescence imaging if using luciferase-expressing cells, or after a set number of days), mice are randomized into treatment groups.

-

Fotemustine is administered intravenously (i.v.) or intraperitoneally (i.p.) according to a predetermined schedule and dose. A vehicle control group receives the drug solvent.

-

Temozolomide can be administered orally (p.o.) as a comparator.

5. Efficacy Evaluation:

-

Tumor growth is monitored using non-invasive imaging (e.g., bioluminescence or MRI).

-

Animal survival is recorded, and Kaplan-Meier survival curves are generated.

-

At the end of the study, brains can be harvested for histological and immunohistochemical analysis to assess tumor morphology, proliferation (e.g., Ki-67 staining), and apoptosis (e.g., TUNEL assay).

Signaling Pathways and Mechanisms of Action

DNA Damage and Repair Pathways

Both fotemustine and temozolomide are DNA alkylating agents, but their mechanisms of inducing cell death and the pathways involved in resistance have some distinctions.

Caption: DNA damage and repair pathways for Temozolomide and Fotemustine.

Temozolomide primarily induces O6-methylguanine (O6-meG) adducts. In MGMT-deficient cells, these lesions are recognized by the mismatch repair (MMR) system, leading to a futile cycle of repair attempts that ultimately triggers cell cycle arrest and apoptosis. MGMT directly removes the methyl group, thus conferring resistance.

Fotemustine, being a chloroethylnitrosourea, forms a chloroethyl adduct at the O6 position of guanine. This adduct can then react with the opposite DNA strand to form a highly cytotoxic interstrand cross-link (ICL). While MGMT can also repair the initial chloroethyl adduct, the formation of ICLs represents a more complex lesion that is primarily repaired by the Fanconi anemia pathway. This difference in the type of DNA damage may contribute to the activity of fotemustine in some TMZ-resistant settings.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the preclinical assessment of fotemustine in temozolomide-resistant glioma models.

Caption: A generalized experimental workflow for preclinical studies.

Conclusion

The preclinical data, supported by clinical observations in TMZ-pretreated patients, suggest that fotemustine holds promise as a therapeutic agent for temozolomide-resistant glioblastoma. Its mechanism of action, which involves the formation of DNA interstrand cross-links, may allow it to circumvent some of the resistance mechanisms that limit the efficacy of temozolomide. The activity of other nitrosoureas in TMZ-resistant preclinical models further supports the potential of this drug class. However, a significant gap remains in the literature regarding direct, comprehensive preclinical comparisons of fotemustine and temozolomide in well-characterized TMZ-resistant glioma models. Further in-depth preclinical studies are warranted to fully elucidate the mechanisms of action of fotemustine in this context, to identify predictive biomarkers of response beyond MGMT status, and to explore rational combination strategies to enhance its therapeutic efficacy. This will be crucial for the optimal clinical development and application of fotemustine for patients with this devastating disease.

References

- 1. High-dose fotemustine in temozolomide-pretreated glioblastoma multiforme patients: A phase I/II trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Can high-dose fotemustine reverse MGMT resistance in glioblastoma multiforme? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Complex DNA repair pathways as possible therapeutic targets to overcome temozolomide resistance in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oaepublish.com [oaepublish.com]

- 5. A new schedule of fotemustine in temozolomide-pretreated patients with relapsing glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Off-Target Effects of Fotemustine in Non-Cancerous Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fotemustine, a third-generation nitrosourea alkylating agent, has demonstrated significant efficacy in the treatment of disseminated malignant melanoma and primary brain tumors. Its lipophilic nature allows it to cross the blood-brain barrier, making it a valuable tool in neuro-oncology. However, like many chemotherapeutic agents, the clinical use of fotemustine is associated with a range of off-target effects in non-cancerous cells, which can lead to dose-limiting toxicities. This technical guide provides a comprehensive overview of the current understanding of the molecular mechanisms underlying these off-target effects, with a focus on hepatotoxicity, myelosuppression, and neurotoxicity. We present a compilation of quantitative data on its cytotoxic and genotoxic effects, detailed experimental protocols for assessing these effects, and visual representations of the key signaling pathways involved. This guide is intended to serve as a valuable resource for researchers and drug development professionals working to understand and mitigate the off-target toxicities of fotemustine and other alkylating agents.

Introduction to Fotemustine

Fotemustine, or diethyl-1-{3-(2-chloroethyl)-3-nitrosoureido}ethylphosphonate, is a cytotoxic agent that exerts its antineoplastic effects primarily through DNA alkylation.[1][2] Upon administration, it decomposes into reactive intermediates, including a chloroethyl diazonium ion and an isocyanate moiety.[3][4] The chloroethyl group alkylates DNA bases, particularly the O6 position of guanine, leading to the formation of DNA cross-links and strand breaks.[5] This DNA damage disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells. While this mechanism is effective against tumor cells, it also affects healthy, proliferating cells in the body, leading to a range of off-target toxicities.

Core Off-Target Toxicities and Underlying Molecular Mechanisms

The most clinically significant off-target toxicities of fotemustine include myelosuppression, hepatotoxicity, and neurotoxicity. These effects are primarily a consequence of the drug's impact on healthy, non-cancerous cells in the bone marrow, liver, and nervous system.

Hepatotoxicity

Clinical reports have indicated instances of reversible liver toxicity in patients treated with fotemustine. In vitro studies using rat hepatocytes have provided insights into the molecular mechanisms of this off-target effect.

Molecular Mechanisms:

-

Oxidative Stress: A primary driver of fotemustine-induced hepatotoxicity is the generation of oxidative stress. The reactive isocyanate metabolite of fotemustine, DEP-isocyanate, leads to a rapid and extensive depletion of intracellular glutathione (GSH), a key antioxidant. This depletion disrupts the cellular redox balance, leading to the accumulation of reactive oxygen species (ROS).

-

Lipid Peroxidation: The increase in ROS can induce lipid peroxidation, causing damage to cellular membranes, including the mitochondrial and plasma membranes. This contributes to loss of membrane integrity and eventual cell death.

-

Mitochondrial Dysfunction: Fotemustine has been shown to induce a loss of mitochondrial membrane potential (ΔΨm) in susceptible cells. This disruption of mitochondrial function is a critical event in the intrinsic apoptotic pathway.

Signaling Pathway:

Caption: Fotemustine-induced hepatotoxicity signaling pathway.

Myelosuppression

Myelosuppression, characterized by a decrease in the production of blood cells, is a common and dose-limiting toxicity of fotemustine and other nitrosoureas. This manifests as thrombocytopenia (low platelet count) and neutropenia (low neutrophil count).

Molecular Mechanisms:

-

DNA Damage in Hematopoietic Progenitor Cells: The bone marrow contains a large population of rapidly dividing hematopoietic stem and progenitor cells. These cells are highly susceptible to the DNA alkylating effects of fotemustine. The resulting DNA damage can trigger cell cycle arrest and apoptosis, leading to a reduction in the production of mature blood cells.

-

Induction of Apoptosis: The DNA damage response in hematopoietic cells can activate intrinsic apoptotic pathways, involving the Bcl-2 family of proteins and subsequent caspase activation.

Signaling Pathway:

Caption: Mechanism of Fotemustine-induced myelosuppression.

Neurotoxicity

Although fotemustine's ability to cross the blood-brain barrier is advantageous for treating brain tumors, it also exposes the central and peripheral nervous systems to its cytotoxic effects. Chemotherapy-induced peripheral neuropathy (CIPN) is a known side effect of many chemotherapeutic agents, and nitrosoureas can contribute to neurotoxic effects.

Molecular Mechanisms:

-

Mitochondrial Dysfunction in Neurons: Chemotherapeutic agents can cause mitochondrial swelling and dysfunction in peripheral nerves. This can lead to the release of pro-apoptotic factors and subsequent neuronal degeneration.

-

Disruption of Neuronal Cytoskeleton: Some chemotherapeutic agents interfere with microtubule stability, which is crucial for axonal transport and neuronal function.

-

Neuroinflammation: The infiltration of immune cells and the production of inflammatory cytokines in the nervous system can contribute to the development of CIPN.

Data Presentation: Quantitative Effects of Fotemustine on Non-Cancerous Cells

Quantitative data on the off-target effects of fotemustine in a wide range of normal human cell lines is limited in the published literature. The following tables summarize available data, primarily from studies on rat hepatocytes and human melanoma cell lines, which provide some context for its cytotoxic potential.

Table 1: Cytotoxicity of Fotemustine in Non-Cancerous and Cancer Cell Lines

| Cell Line | Cell Type | Assay | IC50 (µM) | Exposure Time | Reference |

| Rat Hepatocytes | Normal Liver Cells | LDH Leakage | Concentration-dependent toxicity observed | Time-dependent | |

| MRC-5 | Normal Human Lung Fibroblast | Not specified | Not specified, but effects were observed | Not specified | |

| HT29 | Human Colon Carcinoma (Mer+) | Cytotoxicity Assay | Significantly higher than BE (Mer-) | Not specified | |

| A549 | Human Lung Carcinoma (Mer+) | Cytotoxicity Assay | Significantly higher than A427 (Mer-) | Not specified | |

| WIDR | Human Colon Cancer | MTT Assay | Concentrations of 20-70 µg/ml tested | Not specified | |

| CAL 12 | Human Non-Small-Cell Lung Cancer | MTT Assay | Concentrations of 20-70 µg/ml tested | Not specified | |

| HTB140 | Human Melanoma | MTT & SRB Assay | ~100-250 µM caused ~50% inactivation | 72 hours |

Table 2: Genotoxic Effects of Fotemustine

| Cell Line | Cell Type | Assay | Observation | Reference |

| P388 | Mouse Leukemia | Alkaline Elution | Fewer DNA strand breaks and crosslinks than BCNU or MeCCNU at equivalent cytotoxic concentrations. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the off-target effects of fotemustine.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Caption: MTT assay experimental workflow.

Protocol:

-

Cell Seeding: Seed non-cancerous cells (e.g., normal human fibroblasts, astrocytes) in a 96-well plate at a predetermined optimal density (e.g., 5x10³ cells/well) and incubate for 24 hours.

-

Fotemustine Treatment: Prepare serial dilutions of fotemustine in culture medium and treat the cells. Include a vehicle control (the solvent used to dissolve fotemustine).

-

Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Genotoxicity Assessment: Alkaline Comet Assay

The alkaline comet assay is a sensitive method for detecting DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual cells.

Protocol:

-

Cell Preparation: Expose non-cancerous cells to various concentrations of fotemustine for a defined period. Harvest the cells and resuspend them in ice-cold PBS.

-

Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.

-

Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA.

-

Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA.

-

Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using specialized software to measure parameters like tail length and tail moment.

Apoptosis Assessment: Western Blot for Bcl-2 Family Proteins

Western blotting can be used to detect changes in the expression of key apoptosis-regulating proteins, such as the pro-apoptotic Bax and the anti-apoptotic Bcl-2.

Caption: Western blot experimental workflow for apoptosis markers.

Protocol:

-

Sample Preparation: Treat non-cancerous cells with fotemustine. Lyse the cells and determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensities to determine the relative expression levels of Bax and Bcl-2.

Mitochondrial Membrane Potential Assessment: JC-1 Assay

The JC-1 assay uses a cationic dye that differentially accumulates in mitochondria based on their membrane potential.

Protocol:

-

Cell Culture and Treatment: Culture non-cancerous cells and treat them with fotemustine.

-

JC-1 Staining: Add JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.

-

Analysis: Analyze the stained cells using a fluorescence microscope, flow cytometer, or fluorescence plate reader. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.

-

Quantification: Determine the ratio of red to green fluorescence to quantify the change in mitochondrial membrane potential.

Conclusion and Future Directions

Fotemustine remains an important therapeutic agent for specific malignancies. However, its clinical utility is hampered by off-target toxicities that affect non-cancerous cells. This guide has summarized the current understanding of the molecular mechanisms underlying these effects, with a particular focus on hepatotoxicity, myelosuppression, and neurotoxicity. The primary mechanisms involve DNA damage and the induction of oxidative stress, leading to cell cycle arrest and apoptosis in healthy tissues.

While progress has been made, further research is needed to fully elucidate the specific signaling pathways involved in fotemustine's off-target effects in various non-cancerous cell types. A more comprehensive collection of quantitative data, including IC50 values in a wider range of normal human cell lines, is crucial for improving preclinical toxicity assessments. A deeper understanding of these off-target mechanisms will be instrumental in developing strategies to mitigate these toxicities, such as the co-administration of cytoprotective agents or the development of more targeted drug delivery systems. This will ultimately lead to safer and more effective cancer therapies.

References

- 1. chem-agilent.com [chem-agilent.com]

- 2. Fotemustine | C9H19ClN3O5P | CID 104799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms of toxic effects of fotemustine in rat hepatocytes and subcellular rat liver fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of action of fotemustine, a new chloroethylnitrosourea anticancer agent: evidence for the formation of two DNA-reactive intermediates contributing to cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Immunomodulatory Properties of Fotemustine in Preclinical Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fotemustine, a member of the nitrosourea family of alkylating agents, is an established cytotoxic drug primarily utilized in the treatment of metastatic melanoma and high-grade gliomas. Its lipophilic nature allows it to cross the blood-brain barrier, making it a valuable therapeutic option for brain malignancies.[1][2] The primary mechanism of action of Fotemustine involves the alkylation and cross-linking of DNA, which induces cell cycle arrest and apoptosis in cancer cells.[3] While its cytotoxic effects are well-documented, emerging evidence suggests that Fotemustine may also possess immunomodulatory properties that could contribute to its overall anti-tumor activity. This technical guide provides an in-depth overview of the current understanding of Fotemustine's immunomodulatory effects based on available preclinical and clinical data, details relevant experimental protocols for further investigation, and visualizes key pathways and workflows.

Core Immunomodulatory Mechanisms of Fotemustine

Preclinical research specifically investigating the immunomodulatory properties of Fotemustine as a standalone agent is currently limited. However, insights can be drawn from studies of Fotemustine in combination therapies and from the broader understanding of how alkylating agents can influence the immune system. The available data points towards potential effects on cytokine profiles and the tumor microenvironment.

Modulation of Cytokines and Growth Factors

A key study investigating the combination of Fotemustine and Bevacizumab in metastatic melanoma patients provided valuable insights into its potential immunomodulatory effects. In this clinical setting, treatment was associated with systemic modulation of several cytokines and growth factors.[2][4]

An in vitro component of this study demonstrated that Fotemustine can inhibit the release of Vascular Endothelial Growth Factor C (VEGF-C) from melanoma cells without causing significant cell death. VEGF-C is a key factor in lymphangiogenesis, and its inhibition could potentially impact immune cell trafficking and the tumor microenvironment.

Furthermore, the study observed changes in the serum levels of several interleukins in patients who responded to the combination therapy. Specifically, patients with partial responses exhibited the highest levels of Interleukin-10 (IL-10) and Interleukin-12p70 (IL-12p70), while Interleukin-23 (IL-23) levels showed an opposite trend. These cytokines play complex roles in regulating immune responses. IL-12 is a potent inducer of anti-tumor immunity, while IL-10 and IL-23 have more context-dependent roles that can be either pro- or anti-inflammatory.

Quantitative Data from Preclinical and Related Studies

The following tables summarize the limited quantitative data available from preclinical and relevant clinical combination studies on the immunomodulatory effects of Fotemustine.

Table 1: Effect of Fotemustine on VEGF-C Release from Melanoma Cells (In Vitro)

| Treatment | Cell Line | VEGF-C Release | Reference |

| Fotemustine | Melanoma Cells | Inhibited |

Table 2: Serum Cytokine Changes in Melanoma Patients Treated with Fotemustine and Bevacizumab

| Cytokine | Patient Response | Observation | Reference |

| IL-10 | Partial Response | Highest Levels | |

| IL-12p70 | Partial Response | Highest Levels | |

| IL-23 | Partial Response | Lower Levels |

Table 3: Antitumor Efficacy of Fotemustine in Combination with an IKKβ Inhibitor in a Melanoma Xenograft Model

| Treatment Group | Tumor Volume (mm³) | Body Weight Change (%) | Reference |

| Vehicle | ~1200 | No significant change | |

| Fotemustine (25 mg/kg) | ~700 | Decrease | |

| SC-514 (IKKβ inhibitor) | ~1500 | No significant change | |

| Fotemustine + SC-514 | ~300 | Decrease |

Note: The data in Table 3 is from a study where Fotemustine was used in combination. The xenograft model used immunodeficient mice, limiting the direct assessment of immunomodulatory effects.

Detailed Experimental Protocols

To facilitate further research into the immunomodulatory properties of Fotemustine, this section provides detailed methodologies for key experiments.

In Vitro Assessment of Cytokine Production

Objective: To quantify the effect of Fotemustine on the production of cytokines by immune cells or cancer cells.

Methodology:

-

Cell Culture: Culture murine or human cancer cell lines (e.g., B16-F10 melanoma, GL261 glioma) or isolated immune cells (e.g., peripheral blood mononuclear cells [PBMCs], splenocytes) in appropriate media.

-

Fotemustine Treatment: Treat cells with a range of concentrations of Fotemustine for various time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

Supernatant Collection: Collect the cell culture supernatant at the end of the treatment period.

-

Cytokine Quantification: Analyze the supernatant for cytokine levels using a multiplex immunoassay (e.g., Luminex) or individual ELISAs for specific cytokines of interest (e.g., IL-2, IL-6, IL-10, IL-12, IFN-γ, TNF-α).

-

Data Analysis: Normalize cytokine concentrations to the number of viable cells and compare the results between Fotemustine-treated and control groups.

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes

Objective: To characterize and quantify the different immune cell populations within the tumor microenvironment following Fotemustine treatment in a preclinical tumor model.

Methodology:

-

Animal Model: Use a syngeneic mouse model of melanoma (e.g., C57BL/6 mice bearing B16-F10 tumors) or glioma (e.g., C57BL/6 mice bearing GL261 tumors).

-

Fotemustine Administration: Treat tumor-bearing mice with Fotemustine at a clinically relevant dose and schedule. Include a vehicle-treated control group.

-

Tumor Excision and Dissociation: At a designated endpoint, excise tumors and mechanically and enzymatically digest them to obtain a single-cell suspension.

-

Immune Cell Staining: Stain the single-cell suspension with a panel of fluorescently-conjugated antibodies specific for different immune cell markers (e.g., CD45, CD3, CD4, CD8 for T cells; CD11c, MHC-II for dendritic cells; Gr-1, Ly6G/Ly6C for MDSCs). Include a viability dye to exclude dead cells.

-

Flow Cytometry Acquisition and Analysis: Acquire data on a flow cytometer and analyze the data using appropriate software to quantify the percentages and absolute numbers of different immune cell subsets within the tumor.

Assessment of Myeloid-Derived Suppressor Cell (MDSC) Suppressive Function

Objective: To determine if Fotemustine treatment alters the immunosuppressive capacity of MDSCs.

Methodology:

-

MDSC Isolation: Isolate MDSCs from the spleens or tumors of Fotemustine-treated and control tumor-bearing mice using magnetic-activated cell sorting (MACS) based on specific markers (e.g., CD11b+Gr-1+).

-

T Cell Proliferation Assay: Co-culture the isolated MDSCs with fluorescently labeled (e.g., CFSE) T cells that have been stimulated to proliferate (e.g., with anti-CD3/CD28 antibodies).

-

Flow Cytometry Analysis: After a period of co-culture (e.g., 72 hours), analyze T cell proliferation by flow cytometry. The dilution of the fluorescent dye in T cells is inversely proportional to their proliferation.

-

Data Analysis: Compare the proliferation of T cells co-cultured with MDSCs from Fotemustine-treated mice to those co-cultured with MDSCs from control mice.

Future Directions and Conclusion

The available evidence, although limited, suggests that Fotemustine may exert immunomodulatory effects beyond its direct cytotoxic activity. The observed modulation of cytokines such as IL-10, IL-12, and IL-23, along with the inhibition of the pro-lymphangiogenic factor VEGF-C, warrants further dedicated preclinical investigation.

Future studies should focus on systematically evaluating the impact of Fotemustine as a single agent on the tumor immune microenvironment in immunocompetent preclinical models. This should include comprehensive profiling of tumor-infiltrating lymphocytes, dendritic cells, and myeloid-derived suppressor cells. Furthermore, detailed analyses of cytokine and chemokine profiles within the tumor and systemically will be crucial to elucidate the specific pathways through which Fotemustine may modulate the anti-tumor immune response.

A deeper understanding of Fotemustine's immunomodulatory properties could open new avenues for its use in combination with immunotherapies, such as immune checkpoint inhibitors, to enhance their efficacy. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which will be essential for fully characterizing the therapeutic potential of Fotemustine in the era of immuno-oncology.

References

- 1. Fotemustine for the treatment of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. In vitro evaluation of fotemustine as a potential agent for limb perfusion in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bevacizumab plus fotemustine as first-line treatment in metastatic melanoma patients: clinical activity and modulation of angiogenesis and lymphangiogenesis factors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Assessing Fotemustine Cytotoxicity using an MTT Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fotemustine is a third-generation nitrosourea alkylating agent used in the treatment of various malignancies, particularly disseminated malignant melanoma and primary brain tumors. Its cytotoxic effect is primarily mediated through the alkylation of DNA, leading to DNA damage and subsequent induction of apoptosis in cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. This assay measures the metabolic activity of cells, which is an indicator of their viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength. This document provides a detailed protocol for assessing the cytotoxicity of Fotemustine using the MTT assay.

Mechanism of Action of Fotemustine

Fotemustine exerts its cytotoxic effects through the covalent attachment of alkyl groups to DNA, primarily at the O6 position of guanine.[1] This alkylation leads to DNA strand breaks and cross-linking, which inhibits DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis.[2] The efficacy of Fotemustine can be influenced by the cellular DNA repair machinery, particularly the enzyme O6-methylguanine-DNA methyltransferase (MGMT), which can remove the alkyl adducts from guanine, thus conferring resistance to the drug.[2] Fotemustine-induced DNA damage can activate a cascade of signaling events, including the activation of caspases, which are key executioners of apoptosis.[2]

Experimental Protocols

Materials

-

Fotemustine (lyophilized powder)

-

Human melanoma cell lines (e.g., A375, HTB140, CAL77)

-

Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

Trypsin-EDTA solution (0.25%)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

-

Humidified incubator (37°C, 5% CO2)

Cell Culture and Seeding

-

Cell Line Maintenance: Culture the chosen melanoma cell line in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding:

-

For adherent cells, wash the confluent cell monolayer with PBS and detach the cells using Trypsin-EDTA.

-

Neutralize the trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).

-

Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.

-

Fotemustine Treatment

-

Fotemustine Stock Solution: Prepare a stock solution of Fotemustine (e.g., 10 mM) in a suitable solvent like DMSO. Further dilutions should be made in serum-free medium immediately before use.

-

Serial Dilutions: Prepare a series of Fotemustine concentrations (e.g., ranging from 10 µM to 500 µM) by serial dilution in serum-free medium.

-

Cell Treatment:

-

After the 24-hour incubation period, carefully remove the medium from the wells.

-

Add 100 µL of the various concentrations of Fotemustine to the respective wells.

-

Include a vehicle control group (cells treated with the same concentration of DMSO used in the highest Fotemustine concentration) and an untreated control group (cells in serum-free medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Assay Protocol

-

MTT Addition: Following the treatment period, add 20 µL of 5 mg/mL MTT solution to each well.

-

Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis

-

Blank Correction: Subtract the average absorbance of the blank wells (medium, MTT, and solubilization solution only) from the absorbance of all other wells.

-

Calculate Percentage Viability:

-

Percentage Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of Fotemustine that inhibits cell viability by 50%. This can be determined by plotting a dose-response curve with the percentage of cell viability on the y-axis and the log of Fotemustine concentration on the x-axis. The IC50 value can then be calculated using non-linear regression analysis.

Data Presentation

Table 1: Raw Absorbance Data from MTT Assay

| Fotemustine (µM) | Replicate 1 (OD 570nm) | Replicate 2 (OD 570nm) | Replicate 3 (OD 570nm) | Mean OD | Std. Dev. |

| 0 (Control) | 1.254 | 1.288 | 1.271 | 1.271 | 0.017 |

| 25 | 1.103 | 1.121 | 1.098 | 1.107 | 0.012 |

| 50 | 0.956 | 0.982 | 0.965 | 0.968 | 0.013 |

| 100 | 0.732 | 0.755 | 0.741 | 0.743 | 0.012 |

| 200 | 0.511 | 0.530 | 0.522 | 0.521 | 0.010 |

| 400 | 0.305 | 0.315 | 0.309 | 0.310 | 0.005 |

Table 2: Calculated Percentage Cell Viability and IC50 Value

| Fotemustine (µM) | Mean OD | Percentage Viability (%) |

| 0 (Control) | 1.271 | 100.0 |

| 25 | 1.107 | 87.1 |

| 50 | 0.968 | 76.2 |

| 100 | 0.743 | 58.5 |

| 200 | 0.521 | 41.0 |

| 400 | 0.310 | 24.4 |

| IC50 (µM) | ~150 |

Mandatory Visualizations

References

Application Notes and Protocols: Establishing a Fotemustine-Resistant Glioblastoma Cell Line In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, characterized by a high degree of therapeutic resistance and inevitable recurrence. Fotemustine, a third-generation nitrosourea alkylating agent, is utilized in the treatment of recurrent GBM due to its high lipophilicity and ability to cross the blood-brain barrier. However, the development of chemoresistance is a significant clinical obstacle. The primary mechanism of resistance to fotemustine and other nitrosoureas is the overexpression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT).[1] This enzyme removes alkyl adducts from the O6 position of guanine, thereby negating the cytotoxic effects of the drug.

These application notes provide a detailed protocol for establishing a fotemustine-resistant glioblastoma cell line in vitro. This model is an essential tool for studying the molecular mechanisms of fotemustine resistance, identifying novel therapeutic targets to overcome resistance, and for the preclinical evaluation of new drug candidates.

Data Presentation

The development of fotemustine resistance is characterized by a significant increase in the half-maximal inhibitory concentration (IC50) of the drug. The following table summarizes representative quantitative data from in vitro studies on nitrosourea-resistant glioblastoma cell lines, which can be expected when developing a fotemustine-resistant line.

| Cell Line | Drug | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Primary Resistance Mechanism |

| U251 | Temozolomide | ~50 | >300 | >6-fold | Mismatch Repair Deficiency |

| U87 | Temozolomide | ~40 | ~150 | ~4-fold | MGMT Upregulation |

| T98G | Temozolomide | Intrinsically High | >500 | - | High basal MGMT expression |

| U343 | Lomustine (CCNU) | ~20 | ~20 | No significant change | MGMT-independent mechanisms |